molecular formula C9H9NO B069485 3-Ethylfuro[3,2-c]pyridine CAS No. 182819-54-1

3-Ethylfuro[3,2-c]pyridine

Cat. No.: B069485
CAS No.: 182819-54-1
M. Wt: 147.17 g/mol
InChI Key: TXANSKRREMZELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylfuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an ethyl substituent at the 3-position. This scaffold belongs to the furopyridine family, which has garnered significant interest due to its structural versatility, photophysical properties, and biological activities . The synthesis of furo[3,2-c]pyridine derivatives often employs modular building blocks, enabling the introduction of diverse substituents and functional groups . The ethyl group in this compound contributes to steric and electronic modifications, influencing its reactivity, solubility, and interactions in biological or material science applications .

Properties

CAS No.

182819-54-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-ethylfuro[3,2-c]pyridine

InChI

InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3

InChI Key

TXANSKRREMZELK-UHFFFAOYSA-N

SMILES

CCC1=COC2=C1C=NC=C2

Canonical SMILES

CCC1=COC2=C1C=NC=C2

Synonyms

Furo[3,2-c]pyridine,3-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Furo[3,2-c]pyridine derivatives vary in substituent type, valence (monovalent/divalent), and fused ring systems. Key comparisons include:

Table 1: Photophysical and Structural Comparisons

Compound Substituent/Modification λabs (nm) λem (nm) Stokes Shift (nm) Notes
3-Ethylfuro[3,2-c]pyridine Ethyl at 3-position ~250 (estimated) Not reported N/A Ethyl enhances lipophilicity
Compound 8 Monovalent, no N-oxide 250 No emission N/A Simple structure, lacks conjugation
Compound 19 N-oxide derivative 250 388 138 N-oxide induces emission
Compound 15 Divalent, fully conjugated 298 Not reported <138 Extended conjugation shifts λ<="" sub>="" td="">
Compound 20 Bifuro[3,2-c]pyridine 322 374 52 Partial π-overlap enables emission
Benzofuro[3,2-c]quinoline (G) Tetracyclic fused aryl system ~300–350 (estimated) Not reported N/A Fused aryl enhances bioactivity

Key Observations :

  • N-Oxide Derivatives: The introduction of an N-oxide group (e.g., compound 19) significantly enhances emission properties compared to non-oxidized analogs like compound 8 .
  • Conjugation Effects: Divalent compounds (e.g., 15) exhibit red-shifted absorption due to extended π-conjugation, while bifuro derivatives (e.g., 20) show moderate red shifts and emission despite non-planarity .

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl groups (e.g., 2-[3-(trifluoromethyl)phenyl] derivatives) exhibit enhanced stability and antibacterial activity .
  • Metal Complexes : Coordination with metals like copper(II) or nickel(II) amplifies antimicrobial properties, likely through redox activity or membrane disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.